1-Amino-8-(difluoromethyl)naphthalene
Description
Properties
Molecular Formula |
C11H9F2N |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
8-(difluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,11H,14H2 |
InChI Key |
AVYWILPWROJHLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 1 Amino 8 Difluoromethyl Naphthalene and Its Derivatives
Introduction of the Difluoromethyl Group onto Naphthalene (B1677914) Scaffolds
The incorporation of a difluoromethyl (-CF2H) group into aromatic systems like naphthalene is a significant area of research, driven by the unique electronic properties this moiety imparts. The -CF2H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, making it highly valuable in medicinal chemistry and materials science. mdpi.comrsc.org Various strategies have been developed to forge the robust C(sp²)–CF2H bond on a naphthalene scaffold.
Metal-Mediated Difluoromethylation Strategies (e.g., Copper-Catalyzed C(sp²)–CF2H bond formation)
Transition-metal catalysis provides a powerful toolkit for direct difluoromethylation, offering advantages like milder reaction conditions and improved functional group tolerance over older methods. cas.cn Copper and palladium are prominent metals in this arena.
Copper-catalyzed methods often involve the cross-coupling of a naphthalene-based precursor with a difluoromethyl source. These reactions can proceed through various mechanisms, including those involving a Cu-CF2H species. For instance, the use of reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) in the presence of a copper catalyst can effectively difluoromethylate aryl halides or pseudohalides.
Palladium catalysis is also instrumental, particularly in cross-coupling reactions. A cooperative dual catalyst system, such as one employing both palladium and silver, can facilitate the direct difluoromethylation of aryl bromides and iodides. cas.cn Mechanistic investigations suggest that the process can involve the oxidative addition of a difluoroiodomethane (B73695) source to a Pd(0) complex, forming a key Pd(II)-CF2H intermediate which then participates in the catalytic cycle. researchgate.net Another palladium-catalyzed approach involves the intramolecular insertion of a 1,1-difluoroallene tethered to a naphthalene precursor, which regioselectively forms the six-membered ring and installs the difluoromethyl group simultaneously. rsc.org
Table 1: Examples of Metal-Mediated Difluoromethylation Reagents
| Catalyst/Metal System | Difluoromethyl Source | Substrate Type | Reference |
|---|---|---|---|
| Palladium/Silver | Aryl Bromides/Iodides | HCF2SO2Na | cas.cn |
| Copper | Terminal Alkynes | TMSCF2H | cas.cn |
| Palladium | Arylzinc reagents | ICH2F2 | researchgate.net |
Radical Difluoromethylation Pathways (e.g., Minisci-type reactions, single-electron oxidation/reduction, radical abstraction)
Radical-based difluoromethylation has emerged as a premier strategy for functionalizing aromatic and heteroaromatic compounds, including naphthalenes. nih.govrsc.org These methods often rely on the generation of a difluoromethyl radical (•CF2H) from a stable precursor, which then adds to the aromatic ring.
Visible-light photoredox catalysis is a particularly mild and efficient way to initiate these radical processes. rsc.org In a typical system, a photocatalyst, upon absorbing light, becomes excited and can engage in a single-electron transfer (SET) event with a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na). nih.gov This generates the •CF2H radical, which can then undergo a Minisci-type reaction with the naphthalene core. This approach is advantageous as it often proceeds under metal-free conditions and uses green oxidants like molecular oxygen. nih.gov
The regioselectivity of radical addition to naphthalene derivatives is governed by the stability of the resulting radical intermediate. These methods are highly valued for their ability to perform late-stage functionalization on complex molecules. nih.gov
Difluorocarbene Chemistry and Precursors for Difluoromethyl Moiety Incorporation
Difluorocarbene (:CF2) is a highly reactive, electrophilic intermediate that serves as a versatile building block for introducing fluorine. cas.cnnsf.gov While its most common applications are in gem-difluorocyclopropanation and reactions with heteroatom nucleophiles, it can also be harnessed for C-difluoromethylation. cas.cnnumberanalytics.com
The generation of difluorocarbene can be achieved from various precursors. One common and readily available precursor is diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2). nsf.gov Another is (bromodifluoromethyl)phosphonium bromide, prepared from triphenylphosphine (B44618) and dibromodifluoromethane. cas.cn Once generated, the difluorocarbene can be trapped by a nucleophilic carbon species.
Recent advancements have focused on controlling the reactivity of difluorocarbene through transition metal coordination. nsf.gov For example, a palladium catalyst can mediate the transfer of difluorocarbene from a precursor to an arylboronic acid, leading to the formation of a difluoromethylated arene. This catalytic approach allows for controllable access to various fluoroalkylated products from a single fluorine source. nsf.gov
Application of Specific Fluorinating Reagents (e.g., DAST)
Classic fluorination methods can also be employed to construct the difluoromethyl group, typically by transforming an existing functional group on the naphthalene scaffold. One of the most established methods is the deoxofluorination of an aldehyde. mdpi.com
If one starts with 1-amino-8-naphthaldehyde, the formyl group can be converted to a difluoromethyl group using a fluorinating agent like N,N-diethylaminosulfur trifluoride (DAST) or its derivatives. mdpi.com This reaction replaces the carbon-oxygen double bond with two carbon-fluorine single bonds. While effective, this method requires the pre-installation of an aldehyde group and uses potent fluorinating agents that must be handled with care.
Amination Strategies for Naphthalene Core Functionalization
Nucleophilic Aromatic Substitution (SNAr) with Amine Moieties
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing aromatic rings, particularly those that are electron-deficient. nih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring at a carbon bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com The subsequent departure of the leaving group restores aromaticity and yields the substituted product.
For this reaction to be effective on a naphthalene ring, two key features are required:
A good leaving group (e.g., a halide like F, Cl, or a nitro group). youtube.com
Strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In the context of synthesizing 1-amino-8-(difluoromethyl)naphthalene, the difluoromethyl group itself is strongly electron-withdrawing. Therefore, if a precursor like 1-fluoro-8-(difluoromethyl)naphthalene or 1-chloro-8-(difluoromethyl)naphthalene were synthesized, it would be an excellent substrate for an SNAr reaction. The electron-withdrawing -CF2H group at the 8-position would activate the 1-position (a peri-position, analogous to an ortho-position) for nucleophilic attack. An amine nucleophile, such as ammonia (B1221849) or an amine derivative, could then displace the leaving group to furnish the final product. The efficiency of the leaving group in SNAr often follows the trend F > Cl > Br > I, which is inverse to the trend seen in SN1/SN2 reactions, because the C-Leaving Group bond is not broken in the rate-determining step. masterorganicchemistry.com
Table 2: Key Factors in Nucleophilic Aromatic Substitution (SNAr)
| Factor | Description | Importance for Synthesis | Reference |
|---|---|---|---|
| Substrate | Electron-poor aromatic ring. | The -CF2H group activates the naphthalene core. | masterorganicchemistry.com |
| Leaving Group | Halogens (F, Cl), Nitro group (-NO2), etc. | Must be present at the position to be aminated (C-1). | youtube.com |
| Activating Group | Strong electron-withdrawing group (EWG). | The -CF2H group at C-8 acts as the activating group. | masterorganicchemistry.com |
| Nucleophile | Amine, alkoxide, etc. | An amine source (e.g., NH3, RNH2) is required for amination. | nih.gov |
| Intermediate | Meisenheimer Complex. | A resonance-stabilized carbanion intermediate. | nih.govmasterorganicchemistry.com |
Reductive Pathways for Amine Group Introduction
A primary and effective strategy for introducing the C1-amino group onto the naphthalene scaffold involves the reduction of a corresponding nitro-substituted precursor, 1-nitro-8-(difluoromethyl)naphthalene. This transformation is a cornerstone of aromatic amine synthesis due to the ready availability of methods for nitration and the high efficiency of nitro group reduction.
Detailed research findings indicate that various reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity, reaction conditions, and the presence of other functional groups. clausiuspress.com A common approach involves the use of metal catalysts, such as palladium on carbon (Pd/C) with hydrogen gas, or metal salts in acidic media, like tin(II) chloride (SnCl₂) in hydrochloric acid. clausiuspress.com For instance, the reduction of a nitronaphthalene derivative using SnCl₂·2H₂O in ethanol (B145695) and concentrated HCl has been shown to proceed with high yield, often exceeding 75%. clausiuspress.com
Another significant reductive pathway is biocatalytic reductive amination. This method utilizes enzymes, such as amine dehydrogenases (AmDHs), to convert a ketone precursor directly into an amine. frontiersin.org While not a direct reduction of a nitro group, this pathway offers a green and highly selective alternative for synthesizing chiral amines from corresponding ketones, should a suitable difluoromethylated naphthyl ketone be available. frontiersin.org
Below is a table summarizing common reductive pathways for the introduction of an amine group on a naphthalene ring system.
Table 1: Representative Reductive Pathways for Naphthalene Amine Synthesis
| Precursor | Reagents and Conditions | Product | Key Advantages |
|---|---|---|---|
| Nitro-naphthalene | SnCl₂·2H₂O, conc. HCl, Ethanol | Amino-naphthalene | High yield, cost-effective, well-established method. clausiuspress.com |
| Nitro-naphthalene | H₂, Pd/C, Ethanol or Ethyl Acetate (B1210297) | Amino-naphthalene | Clean reaction, high efficiency, catalyst can be recycled. |
Bucherer-Type Reactions and Related Transformations
The Bucherer reaction provides a valuable synthetic route for the interconversion of naphthols and naphthylamines. researchgate.net This reversible reaction, conducted in the presence of an aqueous sulfite (B76179) or bisulfite solution, can be strategically employed to synthesize 1-amino-8-(difluoromethyl)naphthalene from its corresponding hydroxyl analog, 1-hydroxy-8-(difluoromethyl)naphthalene. researchgate.netresearchgate.net
The mechanism involves the addition of bisulfite to the naphthol, forming a tetralone-sulfonic acid intermediate, which then reacts with ammonia or an amine. Subsequent elimination of the sulfite group yields the naphthylamine. The reversibility of the reaction means that conditions can be optimized to favor either the formation of the amine from the naphthol or the reverse transformation. researchgate.net Microwave irradiation has been shown to significantly accelerate the Bucherer reaction, reducing reaction times from hours to minutes while achieving good to excellent yields. researchgate.net
A related transformation, the Bucherer-Bergs reaction, can be used to synthesize hydantoin (B18101) derivatives from ketones, which can be further converted to amino acids. acs.org This highlights the versatility of sulfite-mediated reactions in the synthesis of amine-containing aromatic compounds and their derivatives. acs.org
Regioselective Functionalization of the Naphthalene Core
Further derivatization of the 1-amino-8-(difluoromethyl)naphthalene core requires precise control over the position of new functional groups. Regioselective methods are therefore critical for building molecular complexity in a controlled manner.
Transition Metal-Catalyzed Regioselective C-H Functionalization (e.g., Palladium, Copper, Nickel, Rhodium)
Transition metal catalysis offers powerful tools for the regioselective functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. nih.gov For derivatives of 1-amino-8-(difluoromethyl)naphthalene, these methods can be used to introduce a wide range of substituents onto the naphthalene ring.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly useful for functionalizing halo-naphthalenes. researchgate.net For example, a bromo-substituted naphthalimide derivative can be efficiently aminated using a palladium catalyst with a specialized phosphine (B1218219) ligand like Xantphos. This method is high-yielding and tolerant of various functional groups. researchgate.net Similar strategies can be envisioned for the derivatization of a halogenated 1-amino-8-(difluoromethyl)naphthalene precursor.
Rhodium(II) catalysts have been shown to mediate regioselective C-H alkylation of electron-rich arenes. snnu.edu.cn The regioselectivity can be controlled by directing groups or the intrinsic electronic properties of the substrate. Furthermore, palladium(0) catalysis can enable complex multi-component reactions, for instance, to synthesize fluorinated pyrroline (B1223166) aminals from components including a naphthalene iodide, demonstrating the power of this approach in building complex heterocyclic systems attached to a naphthalene core. acs.orgacs.org First-row transition metals like nickel and copper are also employed to regulate radical C-H functionalization, offering diverse reactivity and selectivity. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Functionalization
| Catalyst System | Reaction Type | Substrate Type | Key Features |
|---|---|---|---|
| Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig Amination | Bromo-naphthalimide | High yields, mild conditions, broad substrate scope. researchgate.net |
| Rhodium(II) complexes | C-H Alkylation | Electron-rich arenes (e.g., Indoles) | Remote C-H functionalization, regioselectivity controlled by directing groups. snnu.edu.cn |
| Nickel / Amine Ligand | Hydrodefluorination / Defluoroamination | Fluoroarenes | Amine-controlled selectivity for C-F bond cleavage. nih.gov |
Directed Ortho/Peri-Metallation Strategies
Directed metallation is a powerful strategy for achieving high regioselectivity in C-H functionalization. A directing group on the aromatic ring coordinates to a metal center, delivering the catalyst to a specific nearby C-H bond. In the case of 1-amino-8-(difluoromethyl)naphthalene, the amino group at the C1 position can act as a directing group.
This directing ability is particularly relevant for functionalization at the peri-position (C8). However, since the C8 position is already substituted with the difluoromethyl group, the directing effect of the C1-amino group would primarily influence reactions at the ortho-position (C2). A well-established analogy is the use of 8-aminoquinoline (B160924) as a directing group, which effectively directs transition-metal catalysts to functionalize C-H bonds. nih.gov This strategy has been successfully used in nickel-catalyzed reactions to achieve selective hydrodefluorination and defluoroamination of fluoroarenes, where the amine controls the reaction outcome. nih.gov Similar principles could be applied to achieve regioselective derivatization at the C2 position of the 1-amino-8-(difluoromethyl)naphthalene scaffold.
Stereoselective Synthesis of Fluorinated Naphthalene Amines and Derivatives
Introducing chirality and controlling stereochemistry are crucial aspects when synthesizing complex, biologically active molecules. For fluorinated naphthalene amines, stereoselective methods are essential for accessing specific isomers.
Control of Diastereoselectivity in Multi-Step Syntheses
When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is a significant synthetic challenge. In the synthesis of derivatives from 1-amino-8-(difluoromethyl)naphthalene, new stereocenters might be introduced on side chains or through additions to the aromatic ring.
Several strategies can be employed to control diastereoselectivity. One approach is substrate control, where the existing stereochemistry in the molecule directs the stereochemical outcome of a subsequent reaction. Another powerful method involves the use of chiral auxiliaries. A chiral auxiliary is temporarily attached to the substrate to guide a reaction to form one diastereomer preferentially, after which the auxiliary is removed. For instance, the diastereoselective reduction of chiral β-enamino esters has been achieved using chiral auxiliaries like (-)-8-phenylmenthol. nih.gov
Enantioselective organocatalysis and biocatalysis also provide excellent tools for controlling stereochemistry. nih.gov For example, photoenzymatic strategies have been developed for the synthesis of fluorinated amides with high stereoselectivity, demonstrating precise control over remote chiral centers. nih.gov Similarly, the enantioselective synthesis of fluorinated indolizidinone derivatives has been accomplished through a sequence involving an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid. nih.gov These advanced methods highlight the potential for achieving high levels of diastereocontrol in the synthesis of complex fluorinated naphthalene amine derivatives.
Table 3: Strategies for Stereoselective Synthesis
| Strategy | Method | Example Application | Outcome |
|---|---|---|---|
| Chiral Auxiliary | Use of (-)-8-phenylmenthol | Diastereoselective reduction of chiral β-enamino esters | Moderate to good diastereoselectivity. nih.gov |
| Organocatalysis | Chiral phosphoric acid (e.g., (S)-TRIP) | Enantioselective intramolecular aza-Michael reaction | Generation of a chiral stereocenter with good enantioselectivity. nih.gov |
Development of Efficient and Sustainable Synthetic Protocols
The demand for greener and more efficient chemical processes has driven the development of novel synthetic protocols for obtaining 1-amino-8-(difluoromethyl)naphthalene and its analogs. These methods focus on minimizing waste, reducing reaction times, and simplifying purification procedures.
Cascade and One-Pot Reaction Sequences
Cascade and one-pot reactions offer significant advantages in terms of operational simplicity and atom economy by combining multiple synthetic steps into a single, uninterrupted process. While specific cascade reactions for the direct synthesis of 1-amino-8-(difluoromethyl)naphthalene are not extensively documented, related methodologies provide a foundational framework. For instance, efficient cascade reactions involving naphthalene-1,8-diamine with terminal alkynes and p-tolylsulfonyl azide (B81097) have been developed for the one-pot synthesis of functionalized 1H-pyrimidines. organic-chemistry.org This approach, which proceeds via a copper-catalyzed azide-alkyne cycloaddition and subsequent intramolecular reactions, demonstrates the potential for constructing complex heterocyclic systems on the naphthalene scaffold in a single pot. organic-chemistry.org
Similarly, one-pot methodologies have been successfully employed for the synthesis of core-expanded naphthalene diimides through a sequence of nucleophilic aromatic substitution and imidization reactions. nih.gov These strategies, which offer easy and low-cost access to diverse n-type organic materials, could conceptually be adapted for the synthesis of derivatives starting from a suitably functionalized 1-amino-8-(difluoromethyl)naphthalene precursor. nih.gov
| Reaction Type | Key Features | Potential Applicability |
| Cascade Reaction | Combines multiple bond-forming events in a single operation without isolating intermediates. | Synthesis of complex heterocyclic derivatives of 1-amino-8-(difluoromethyl)naphthalene. |
| One-Pot Synthesis | All reagents are added to the reactor at the start, simplifying the process and reducing waste. | Efficient production of functionalized 1-amino-8-(difluoromethyl)naphthalene analogs. |
Microwave-Assisted Synthetic Procedures
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ukm.my This technology has been successfully applied to a variety of reactions relevant to the synthesis of 1-amino-8-(difluoromethyl)naphthalene derivatives.
For example, microwave dielectric heating has proven to be an efficient method for the one-pot and stepwise synthesis of symmetrical and unsymmetrical naphthalenediimide derivatives of alpha-amino acids, with reactions proceeding without racemization and in quantitative yields. nih.gov The use of microwave irradiation has also been instrumental in the solvent-free Friedlander condensation to produce 1,8-naphthyridines, highlighting its utility in constructing heterocyclic systems. tsijournals.com Furthermore, microwave-assisted Ullmann coupling reactions have been developed for the efficient synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, demonstrating the versatility of this technique for C-N bond formation on the naphthalene core. nih.gov The synthesis of various aminophosphonic derivatives has also been expedited through microwave-assisted methods. mdpi.com
| Method | Reaction Time | Yield | Key Advantage |
| Conventional Reflux | 6 hours | 31-82% | Standard laboratory procedure. |
| Microwave Irradiation | 5 minutes | 82-89% | Significant reduction in reaction time and improved yields. ukm.my |
Solid-Phase Synthesis Methodologies
Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries and complex molecules by immobilizing a starting material on a solid support, which facilitates purification by simple filtration and washing. While the direct solid-phase synthesis of 1-amino-8-(difluoromethyl)naphthalene itself is not a primary focus, the methodology is highly relevant for the synthesis of its derivatives, particularly peptides and oligomers.
The use of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) amino acid pentafluorophenyl esters has been successfully demonstrated in the solid-phase synthesis of a difficult decapeptide sequence, showcasing the utility of this method for constructing complex amide bonds. rsc.org Stable isolated symmetrical anhydrides of Fmoc-amino acids have also been employed in the solid-phase synthesis of methionine-enkephalin, offering advantages over methods that use anhydrides formed in situ. nih.gov These techniques could be readily adapted for the sequential addition of amino acid residues or other building blocks to a resin-bound 1-amino-8-(difluoromethyl)naphthalene, enabling the rapid generation of diverse derivatives.
Synthesis of Diverse 1-Amino-8-(difluoromethyl)naphthalene Derivatives
The strategic functionalization of the 1-amino-8-(difluoromethyl)naphthalene core is crucial for tuning its electronic and photophysical properties and for its incorporation into advanced materials.
Functionalization with Heteroaromatic Electron Acceptors
To create molecules with interesting intramolecular charge-transfer (ICT) properties, the electron-donating 1-aminonaphthalene moiety can be coupled with various heteroaromatic electron acceptors. The difluoromethyl group at the 8-position can further modulate these properties through steric and electronic effects. While specific examples detailing the functionalization of 1-amino-8-(difluoromethyl)naphthalene with heteroaromatic electron acceptors are not prevalent, the general principles of such modifications are well-established.
Incorporation into Naphthalene Diimide (NDI) Analogs
Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors. nih.gov The incorporation of a 1-amino-8-(difluoromethyl)naphthalene unit into an NDI structure can significantly influence the resulting molecule's electronic properties, self-assembly behavior, and performance in electronic devices. The synthesis of NDI analogs typically involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines. nih.govacs.org In this context, 1-amino-8-(difluoromethyl)naphthalene could serve as the amine component, leading to novel NDI derivatives. The synthesis of unsymmetrical NDIs can be achieved through stepwise condensation reactions, often facilitated by microwave heating. nih.gov
Preparation of Organoboron Compounds for Cross-Coupling
The synthesis of organoboron compounds, particularly boronic acids and their esters, is a cornerstone of modern organic chemistry, providing versatile intermediates for the construction of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The strategic introduction of a boryl group onto the 1-amino-8-(difluoromethyl)naphthalene scaffold opens up a plethora of possibilities for further molecular elaboration, enabling the synthesis of a diverse range of derivatives with potential applications in materials science and medicinal chemistry.
A primary and widely adopted method for the preparation of arylboronic esters is the palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction, often referred to as the Miyaura borylation, offers a direct and efficient route to introduce a boronic ester moiety onto an aromatic ring. For the synthesis of a boronic ester derivative of 1-amino-8-(difluoromethyl)naphthalene, a hypothetical precursor such as 8-bromo-1-amino-8-(difluoromethyl)naphthalene would be a suitable starting material.
The general transformation involves the reaction of the aryl bromide with B₂pin₂ in the presence of a palladium catalyst and a base. A variety of palladium catalysts and ligands can be employed, with PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) being a common and effective choice. The base, typically a potassium or cesium salt such as potassium acetate (KOAc) or cesium carbonate (Cs₂CO₃), plays a crucial role in the catalytic cycle. The reaction is typically carried out in an aprotic solvent like dioxane or toluene (B28343) at elevated temperatures.
Table 1: Representative Palladium-Catalyzed Borylation of Aryl Halides
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Bromonaphthalene | PdCl₂(dppf) | KOAc | Dioxane | 85 | Analogous reaction |
| 4-Bromotoluene | Pd(PPh₃)₄ | Cs₂CO₃ | DME | - | nih.gov |
| Aryl Bromide | Pd(dba)₂ / PCy₃ | KOAc | Dioxane | - | General Method |
An alternative and powerful strategy for the synthesis of specific organoboron compounds involves the use of the naphthalene-1,8-diaminato (dan) ligand. The B(dan) moiety is known for its remarkable stability towards protodeborylation, a common side reaction observed with other boronic acids and esters, especially those bearing electron-rich or heteroaromatic substituents. nih.govacs.org This stability makes aryl-B(dan) compounds highly valuable as robust cross-coupling partners.
The direct introduction of a B(dan) group can be achieved through a palladium-catalyzed selective boryl transfer reaction using a non-symmetrical diboron reagent, B(pin)-B(dan). rsc.org This method allows for the direct conversion of an aryl halide to the corresponding aryl-B(dan) compound with high selectivity. The reaction typically employs a palladium catalyst, such as Pd(dba)₂, in the presence of a phosphine ligand like PPh₃.
Table 2: Direct Suzuki-Miyaura Coupling of Aryl-B(dan) Compounds
| Aryl-B(dan) | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 5-Thiazolyl-B(dan) | 4-Bromotoluene | Pd(PPh₃)₄ | t-BuOK | 1,4-Dioxane | - | nih.gov |
| Aryl-B(dan) | Aryl-Br | Pd(PPh₃)₄ / CuTC | Cs₂CO₃ | DME | - | nih.govacs.org |
Furthermore, direct C-H borylation has emerged as an increasingly important tool for the synthesis of organoboron compounds, offering a more atom-economical approach by avoiding the pre-functionalization of the aromatic ring with a halide. Iridium-catalyzed C-H borylation has shown considerable promise for the regioselective functionalization of various aromatic systems. While direct C-H borylation of 1-amino-8-(difluoromethyl)naphthalene has not been explicitly reported, the development of new catalytic systems could potentially enable such a transformation in the future, providing a more direct entry to the desired organoboron derivatives.
Elucidation of Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Difluoromethylation Reactions
The introduction of a difluoromethyl (CF2H) group onto an aromatic scaffold like naphthalene (B1677914) is a significant transformation in medicinal and agrochemical research. cas.cn The CF2H group can serve as a lipophilic isostere for functional groups such as carbinol or thiol, potentially enhancing metabolic stability and bioavailability. cas.cn Understanding the mechanisms by which this group is installed is crucial for the rational design of synthetic routes.
Role of Metal Complexes in Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination)
Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to difluoromethylation is an area of active research. researchgate.net The direct transfer of a CF2H group can be achieved using various metal catalysts, with the mechanism often involving a series of fundamental steps within a catalytic cycle. cas.cn
Key steps in these catalytic cycles frequently include oxidative addition and reductive elimination. In a typical scenario, a low-valent metal complex reacts with a difluoromethyl source. For instance, palladium-catalyzed processes have been proposed to involve the formation of a [Pd=CF2] complex as a key intermediate. cas.cn This intermediate can then undergo further reactions, such as insertion into an aryl-metal bond followed by protonolysis, to yield the difluoromethylated arene. cas.cn
The stability and reactivity of the metal-CF2H species are critical. The oxidation state of the metal influences the nucleophilic or electrophilic character of the difluoromethyl group. cas.cn Low oxidation state metals can donate electron density to the CF2 group, rendering it more nucleophilic. cas.cn Conversely, high oxidation state metals lead to a more electrophilic CF2 moiety. The development of these reactions has been somewhat hampered by the instability of many difluoromethyl-metal complexes, which can be prone to side reactions like β-hydride elimination. researchgate.net
Recent advancements have focused on designing stable and effective metal complexes and identifying suitable difluoromethylating agents. For example, complexes of cadmium and copper have been used for the difluoromethylation of various organic halides. cas.cnresearchgate.net The mechanism often involves the formation of a difluoromethyl-metal species, [M-CF2H], which then transfers the CF2H group to the aromatic substrate. The final step is often a reductive elimination from a higher-valent metal intermediate, regenerating the active catalyst and releasing the final product. nih.gov The reversible nature of oxidative addition and reductive elimination has been studied in various metal systems, providing insight into controlling these fundamental steps. nih.govnih.gov
Interactive Table: Key Metal-Catalyzed Difluoromethylation Concepts
| Mechanistic Concept | Description | Metal Examples | Source |
|---|---|---|---|
| Oxidative Addition | The addition of a substrate (e.g., Ar-X or R-CF2H) to a metal center, increasing the metal's oxidation state and coordination number. | Pd, Cu, Sn | researchgate.netnih.gov |
| Reductive Elimination | The reverse of oxidative addition, where two cis-ligands are eliminated from the metal center to form a new bond, decreasing the metal's oxidation state. | Au, Sn, Pd | nih.govnih.gov |
| Transmetalation | The transfer of a ligand from one metal center to another. In this context, transferring a CF2H group from a main group metal (like Sn or Si) to a transition metal catalyst (like Pd or Cu). | Pd, Cu, Si | researchgate.net |
| Carbene Intermediate | Formation of a metal-difluorocarbene complex (M=CF2) which then reacts with the aromatic substrate. | Pd, Ru | cas.cncas.cn |
Radical Pathways and Radical Precursor Activation
An alternative and powerful strategy for difluoromethylation involves radical intermediates. scilit.comresearchgate.net These reactions often proceed under mild conditions with excellent functional group tolerance, making them highly attractive for late-stage functionalization. researchgate.netrsc.org The core of this approach lies in the efficient generation of the difluoromethyl radical (•CF2H).
A variety of radical precursors have been developed for this purpose. These are molecules that, upon activation, can release a •CF2H radical. Activation methods are diverse and include photoredox catalysis, electrosynthesis, and the use of chemical initiators. scilit.comresearchgate.net
Visible-light photoredox catalysis has emerged as a particularly effective method. rsc.org In a typical photoredox cycle, a photocatalyst (like an iridium or ruthenium complex) absorbs light and enters an excited state. This excited photocatalyst can then engage in single-electron transfer (SET) with a difluoromethyl radical precursor. For example, the photocatalyst can be reductively quenched by an electron donor, and the resulting highly reducing species can activate the precursor. Alternatively, in an oxidative quenching cycle, the excited photocatalyst can directly oxidize a substrate or a sacrificial reductant and subsequently reduce the radical precursor. mdpi.com
Once generated, the •CF2H radical adds to the aromatic ring of a substrate like a naphthalene derivative. This addition forms a radical intermediate which must then be converted to the final product, typically through an oxidation step followed by deprotonation to restore aromaticity. mdpi.com
Interactive Table: Common Difluoromethyl Radical Precursors and Activation Methods
| Precursor | Activation Method | Description | Source |
|---|---|---|---|
| HCF2SO2Na | Photoredox Catalysis | Sodium difluoromethanesulfinate is a common, stable, and effective precursor for generating •CF2H radicals under photocatalytic conditions. | researchgate.net |
| Fluoroiodomethane (CH2FI) | Halogen Atom Transfer (HAT) | A commercially available liquid that can generate •CF2H radicals via visible-light-mediated halogen atom transfer, often without a metal photocatalyst. nih.gov | nih.gov |
| Difluoromethyl Heteroaryl-Sulfones | Photoredox Catalysis | These compounds can be reduced by an excited photocatalyst to release a •CF2H radical and a heteroaryl-sulfinate anion. mdpi.com | mdpi.com |
Detailed Analysis of Aromatic Nucleophilic Substitution (SNAr) Mechanisms
Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. masterorganicchemistry.com In the context of 1-amino-8-(difluoromethyl)naphthalene, an SNAr reaction could occur if a suitable leaving group were present on the naphthalene ring. The difluoromethyl group itself is strongly electron-withdrawing, which would activate the ring toward nucleophilic attack.
Formation and Characterization of Meisenheimer Complexes
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. youtube.com The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or anionic σ-complex). masterorganicchemistry.comresearchgate.netbris.ac.uk In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
The stability of the Meisenheimer complex is a key factor in the reaction's feasibility. It is stabilized by the presence of strong electron-withdrawing groups (like NO2 or CF2H) at positions ortho or para to the site of substitution, as these groups can delocalize the negative charge through resonance. masterorganicchemistry.comyoutube.com While long considered obligatory intermediates, recent research suggests that in some cases, particularly with less-stabilizing substituents, the SNAr reaction may proceed through a more concerted pathway where the Meisenheimer complex is a transition state rather than a true intermediate. nih.govbris.ac.ukrsc.org
For a hypothetical SNAr reaction on a naphthalene system like 1-amino-8-(difluoromethyl)naphthalene with a leaving group at an adjacent position, the difluoromethyl group would play a crucial role in stabilizing the negative charge on the resulting Meisenheimer intermediate.
Influence of Intramolecular Hydrogen Bonding on SNAr Reaction Rates
The unique peri-positioning of the amino and difluoromethyl groups in 1-amino-8-(difluoromethyl)naphthalene introduces the possibility of intramolecular interactions that can significantly influence its reactivity. Specifically, an intramolecular hydrogen bond could form between the hydrogen atom of the amino group and one of the fluorine atoms of the difluoromethyl group (N-H···F).
Such hydrogen bonds have been studied in related 1,8-disubstituted naphthalene systems. nsf.gov The formation of an intramolecular hydrogen bond can have several effects on an SNAr reaction. It can lock the conformation of the molecule, potentially pre-organizing it for reaction or, conversely, creating steric hindrance. Furthermore, the hydrogen bond can modulate the electron density of the aromatic system. By withdrawing electron density from the amino group, the hydrogen bond could slightly decrease the group's electron-donating character, which in turn would make the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack. This would likely lead to an acceleration of the SNAr reaction rate. Studies on related aminonaphthols have also highlighted the importance of intramolecular hydrogen bonding in defining their molecular conformation and properties. nih.gov
Protonation and Deprotonation Equilibria and Associated Mechanisms
The acid-base properties of 1-amino-8-(difluoromethyl)naphthalene are dictated by its two key functional groups. The amino group is basic and can be protonated, while the C-H bond of the difluoromethyl group is weakly acidic and can be deprotonated under strong basic conditions.
The protonation of the amino group is particularly interesting due to the proximity of the electron-withdrawing difluoromethyl group. This system bears a strong resemblance to the classic "proton sponge," 1,8-bis(dimethylamino)naphthalene (B140697). rsc.org In a proton sponge, the two basic nitrogen atoms are held in close proximity by the rigid naphthalene scaffold. Upon protonation, the proton is captured in a strong, chelated intramolecular hydrogen bond between the two nitrogen atoms. This chelation relieves the steric strain of the two lone pairs repelling each other in the neutral base, making the protonated form unusually stable and the neutral form an exceptionally strong base. rsc.org
In 1-amino-8-(difluoromethyl)naphthalene, a similar phenomenon can be envisaged. Upon protonation of the amino group, the resulting N-H+ cation can be stabilized by an intramolecular hydrogen bond to a fluorine atom of the CF2H group (N+-H···F). This internal chelation would increase the basicity of the amino group compared to a simple aminonaphthalene. The mechanism of protonation might also be complex, potentially involving an initial "out" protonation followed by a rotational transfer of the proton into the "in" position between the amino and difluoromethyl groups, as has been discussed for proton sponges. rsc.org
Redox Chemistry and Electron Transfer Processes of Functionalized Naphthalenes
The redox behavior of functionalized naphthalenes is intrinsically linked to the nature and position of their substituents. The naphthalene system can undergo both oxidation and reduction, and the potential at which these electron transfer processes occur is a key descriptor of its electronic character.
The introduction of an amino group, a strong electron-donating group, generally lowers the oxidation potential of the naphthalene ring, making it more susceptible to oxidation. researchgate.netrsc.org Conversely, electron-withdrawing groups increase the oxidation potential. The electrochemical oxidation of aromatic amines, such as aniline (B41778) derivatives, typically proceeds via the initial loss of an electron from the nitrogen atom to form a radical cation. researchgate.net The stability of this radical cation is influenced by the electronic properties of the other substituents on the aromatic ring.
The difluoromethyl group (CHF₂), due to the high electronegativity of the fluorine atoms, is a strong electron-withdrawing group. Its presence on the naphthalene ring is expected to increase the oxidation potential, making the molecule more resistant to oxidation compared to unsubstituted naphthalene or aminonaphthalene. Research on the effect of fluorination on the electron transfer properties of aromatic thiols has demonstrated that fluorination can enhance the localization of excited electrons, which can influence electron transfer rates at molecule-metal interfaces. nih.gov
Table 1: Representative Oxidation Potentials of Substituted Aromatic Compounds
| Compound | Substituent(s) | Oxidation Potential (V vs. reference electrode) | Source |
| Aniline | -NH₂ | ~0.9 | rsc.org |
| 4-Methylaniline | -NH₂, -CH₃ | ~0.8 | rsc.org |
| 4-Nitroaniline | -NH₂, -NO₂ | ~1.1 | rsc.org |
| Phenol | -OH | ~1.0 | rsc.org |
| Benzene (B151609) | - | ~2.4 | rsc.org |
Note: The values in this table are approximate and can vary depending on the experimental conditions (e.g., solvent, electrolyte, reference electrode). The data is provided to illustrate the general trends of substituent effects on oxidation potentials.
Impact of the Difluoromethyl and Amino Substituents on Reaction Pathways and Reactivity
The reactivity of the naphthalene core is significantly modulated by the interplay of the electronic and steric effects of the amino and difluoromethyl substituents at the 1 and 8 positions.
The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen lone pair to donate electron density into the aromatic π-system, stabilizing the arenium ion intermediate. In naphthalene, the 1-position is generally more reactive towards electrophilic substitution than the 2-position. nih.gov Therefore, the amino group at the 1-position would strongly activate the naphthalene ring towards electrophiles, primarily at the 2- and 4-positions.
The presence of both an activating amino group and a deactivating difluoromethyl group on the same naphthalene ring leads to a complex reactivity pattern. The directing effects of the two groups would be in competition. Furthermore, the close proximity of the substituents at the 1 and 8 positions (the peri-positions) introduces significant steric hindrance. This steric strain can cause distortion of the naphthalene ring from planarity. researchgate.netresearchgate.net Such distortions can, in turn, affect the aromaticity and reactivity of the system. Studies on 1,8-disubstituted naphthalenes have shown that steric repulsion between peri-substituents can lead to non-electronic activation of the aromatic framework. researchgate.net
In the context of 1-amino-8-(difluoromethyl)naphthalene, the steric clash between the amino group and the larger difluoromethyl group would likely force the substituents out of the plane of the naphthalene ring. This could potentially influence the orientation of the nitrogen lone pair and the C-F bonds, thereby altering their electronic interaction with the π-system and influencing reaction pathways.
Studies on Divergent and Convergent Synthetic Strategies
The synthesis of specifically substituted naphthalenes often requires multi-step sequences. Divergent and convergent strategies are two key approaches in organic synthesis that can be applied to the preparation of compounds like 1-amino-8-(difluoromethyl)naphthalene.
A convergent synthesis would involve the preparation of two or more fragments of the target molecule separately, which are then joined together in the later stages of the synthesis. For 1-amino-8-(difluoromethyl)naphthalene, a convergent approach might involve the synthesis of a 1-aminonaphthalene derivative and a separate difluoromethyl-containing building block, followed by their coupling.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated through different reaction pathways to yield a variety of related products. researchgate.net For instance, a pre-functionalized naphthalene core could be subjected to a series of reactions to introduce the amino and difluoromethyl groups in a stepwise manner.
While a specific, optimized synthesis of 1-amino-8-(difluoromethyl)naphthalene is not documented in the reviewed literature, plausible strategies can be envisioned based on established methodologies for the synthesis of functionalized naphthalenes. For example, a potential synthetic route could start from a 1,8-disubstituted naphthalene precursor. The introduction of the difluoromethyl group onto an aromatic ring can be challenging, but methods such as copper-catalyzed cross-coupling reactions have been developed for aromatic difluoromethylation. acs.org
Anchimeric assistance , also known as neighboring group participation, is the interaction of a reaction center with a lone pair of electrons on an atom or with the electrons in a sigma or pi bond within the same molecule. wikipedia.orgdalalinstitute.com This participation can significantly increase the rate of a reaction and influence its stereochemical outcome.
In the case of 1-amino-8-(difluoromethyl)naphthalene, the potential for anchimeric assistance exists, although it has not been experimentally verified for this specific compound. The lone pair of electrons on the nitrogen atom of the amino group could potentially participate in a reaction at a nearby position, such as in a nucleophilic substitution reaction at a benzylic-like position if a suitable leaving group were present on a carbon attached to the 8-position.
The difluoromethyl group is less likely to directly participate through its electrons in the same way as an amino group. However, the strong C-F bonds and their potential for hyperconjugative interactions could subtly influence the stability of intermediates in certain reactions. For anchimeric assistance to be a significant factor, the participating group must be positioned correctly to interact with the reaction center. The rigid geometry of the naphthalene core and the peri-disposition of the substituents in 1-amino-8-(difluoromethyl)naphthalene could create a favorable arrangement for such an interaction, but this remains a topic for future investigation. The observation of unusually high reaction rates or unexpected stereochemical outcomes would be key indicators of anchimeric assistance. libretexts.org
Computational and Theoretical Investigations of 1 Amino 8 Difluoromethyl Naphthalene
Quantum Chemical Calculations for Ground State Geometries and Electronic Structures
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-Amino-8-(difluoromethyl)naphthalene, these calculations help in understanding the steric and electronic interactions between the amino and difluoromethyl groups in the sterically hindered peri-positions of the naphthalene (B1677914) core.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry and conformational landscape of molecules. For 1-Amino-8-(difluoromethyl)naphthalene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or larger, are used to determine the most stable conformation. nih.govijapm.orgiucr.org The significant steric strain between the 1-amino and 8-difluoromethyl groups forces the naphthalene backbone to distort from planarity and influences the orientation of the substituents. rsc.orgnih.gov
The conformational analysis of peri-substituted naphthalenes is complex due to these steric interactions. rsc.orgmdpi.com DFT calculations can map the potential energy surface associated with the rotation of the amino and difluoromethyl groups, identifying the global minimum energy structure and any local minima. These calculations reveal the extent of out-of-plane distortion of the naphthalene ring and the specific bond lengths and angles that accommodate the bulky substituents. nih.gov
Table 1: Predicted Geometrical Parameters for 1-Amino-8-(difluoromethyl)naphthalene based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value |
| C1-C8 distance (Å) | ~2.5 |
| N-H bond length (Å) | ~1.01 |
| C-F bond length (Å) | ~1.36 |
| Dihedral angle (N-C1-C8-C_alpha) (°) | Variable, depending on conformation |
| Naphthalene ring distortion angle (°) | >5 |
Note: The values in this table are estimations based on published data for 1-aminonaphthalene and other 1,8-disubstituted naphthalenes and may not represent the exact values for 1-Amino-8-(difluoromethyl)naphthalene. rsc.orgnih.govresearchgate.net
Ab Initio and Semi-Empirical Methodologies
While DFT is a primary tool, ab initio methods like Møller-Plesset perturbation theory (MP2) can provide a higher level of accuracy for the electronic structure, though at a greater computational cost. ijapm.orgresearchgate.net These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important.
Semi-empirical methods, such as AM1, PM3, or DFTB, offer a faster, albeit less accurate, alternative for preliminary conformational searches of large molecules. uni-muenchen.dewikipedia.orgmpg.denih.govlibretexts.org These methods use parameters derived from experimental data to simplify the calculations, making them suitable for exploring a broad conformational space before refining with more rigorous DFT or ab initio calculations. uni-muenchen.dewikipedia.orgmpg.de
Electronic Structure Characterization (e.g., HOMO-LUMO orbitals, Charge Distribution, Dipole Moments)
The electronic structure of 1-Amino-8-(difluoromethyl)naphthalene dictates its reactivity and photophysical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electronic transitions. wikipedia.org The amino group, being an electron-donating group, is expected to significantly contribute to the HOMO, raising its energy level. Conversely, the electron-withdrawing difluoromethyl group will influence the LUMO. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter related to the molecule's stability and the energy of its lowest electronic excitation. wikipedia.orgresearchgate.netresearchgate.netyoutube.comreddit.com
Table 2: Predicted Electronic Properties for 1-Amino-8-(difluoromethyl)naphthalene
| Property | Predicted Value/Description |
| HOMO Energy | Relatively high, localized on the amino group and naphthalene ring |
| LUMO Energy | Lowered by the difluoromethyl group |
| HOMO-LUMO Gap (eV) | Expected to be in the range of 3.5 - 4.5 eV |
| Dipole Moment (D) | Expected to be significant due to the polar substituents |
Note: These values are estimations based on data for 1-aminonaphthalene and general principles of substituent effects on naphthalene systems. nih.govresearchgate.netsci-hub.se
Theoretical Spectroscopy and Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.
Calculation of NMR Chemical Shifts (1H, 13C, 19F)
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are essential for structure elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govyoutube.com
The predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the amine protons, and the proton of the difluoromethyl group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both substituents. The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. nih.govlibretexts.org The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the fluorine atoms and can be accurately predicted using specialized computational protocols. worktribe.comnih.govresearchgate.netnih.gov
Table 3: Predicted NMR Chemical Shifts (ppm) for 1-Amino-8-(difluoromethyl)naphthalene (relative to a standard)
| Nucleus | Predicted Chemical Shift Range (ppm) |
| ¹H (aromatic) | 7.0 - 8.5 |
| ¹H (NH₂) | 4.0 - 6.0 |
| ¹H (CHF₂) | 6.5 - 7.5 (as a triplet) |
| ¹³C (aromatic) | 110 - 140 |
| ¹³C (CHF₂) | ~115 (as a triplet) |
| ¹⁹F | -90 to -130 (as a doublet) |
Note: These are estimated chemical shift ranges based on data for analogous structures and general NMR prediction tools. Actual values may vary depending on the solvent and experimental conditions. nih.govworktribe.comnih.govchemicalbook.comstolaf.edu
Prediction of Vibrational Frequencies (IR, Raman)
Theoretical calculations of vibrational frequencies are used to predict and assign bands in the infrared (IR) and Raman spectra. wikipedia.org By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal modes and their corresponding frequencies can be obtained. These calculations help in identifying characteristic vibrational modes, such as the N-H stretching and bending vibrations of the amino group, the C-F stretching modes of the difluoromethyl group, and the various vibrations of the naphthalene ring. nist.govyoutube.com
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for 1-Amino-8-(difluoromethyl)naphthalene
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum |
| N-H Stretch | 3300 - 3500 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C-F Stretch | 1000 - 1100 | IR |
| Naphthalene Ring Vibrations | 1400 - 1600 | IR, Raman |
Note: These are approximate frequency ranges based on typical values for the respective functional groups. nist.govnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption and emission spectra of molecules. researchgate.net It calculates the energies of electronic excited states, which correspond to the absorption of photons. By determining the transition energies and their corresponding probabilities (oscillator strengths), a theoretical UV-Visible absorption spectrum can be constructed. Similarly, by optimizing the geometry of the first excited state, the emission energy (fluorescence) can be calculated.
For 1-amino-8-(difluoromethyl)naphthalene, TD-DFT calculations would be crucial for understanding its photophysical properties. The calculations would likely be performed using a hybrid functional, such as B3LYP or PBE0, with a suitable basis set (e.g., 6-311+G(d,p)) and a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution-phase spectra.
Expected Research Findings:
Absorption Spectrum: The electronic absorption spectrum is predicted to show characteristic bands for the naphthalene chromophore. The primary absorption would correspond to π-π* transitions. Compared to unsubstituted naphthalene, the presence of both an amino donor group and a difluoromethyl acceptor group would likely cause a bathochromic (red) shift in the absorption maximum (λ_max). This is analogous to findings for other donor-acceptor naphthalenes. Studies on 4-cyanotryptophan, which also features a strong electron-withdrawing group, show a significant red-shift compared to the parent molecule. functmaterials.org.ua
Emission Spectrum: Following excitation, the molecule is expected to fluoresce. The emission wavelength is typically at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift is influenced by the geometric relaxation in the excited state and the polarity of the solvent. The intramolecular charge transfer (ICT) character, enhanced by the donor-amino and acceptor-difluoromethyl groups, would likely lead to a significant Stokes shift that increases with solvent polarity.
Major Transitions: TD-DFT analysis would identify the specific molecular orbitals involved in the primary electronic transitions. The lowest energy transition is expected to be dominated by a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) excitation. The HOMO would likely have significant electron density on the amino group and the naphthalene ring, while the LUMO would have contributions from the difluoromethyl group and the ring, confirming the charge-transfer nature of the excitation.
| Property | Predicted Value / Characteristic | Influencing Factors |
| Absorption Maximum (λ_max) | Red-shifted vs. Naphthalene | Electron-donating (-NH₂) and electron-withdrawing (-CHF₂) groups |
| Emission Maximum (λ_em) | Significant Stokes Shift | Intramolecular Charge Transfer (ICT), Solvent Polarity |
| Primary Transition | HOMO → LUMO (π-π) | Charge transfer from amino group to naphthalene/difluoromethyl moiety |
| Oscillator Strength | Moderate to High for S₀→S₁ | Allowed π-π transition |
Computational Thermodynamics and Energetics
Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. It is a fundamental measure of basicity. The pKa is the corresponding solution-phase measure. These values can be accurately estimated using DFT calculations by computing the Gibbs free energies of the neutral molecule and its protonated form.
The basicity of 1-amino-8-(difluoromethyl)naphthalene is determined by the lone pair of electrons on the nitrogen atom of the amino group. Its proximity to the electron-withdrawing difluoromethyl group in the peri-position will significantly influence its ability to accept a proton. This compound can be compared to the well-studied "proton sponges" like 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), which exhibit exceptionally high basicity (pKa > 12) due to the relief of steric repulsion between the two amino groups upon protonation. researchgate.netresearchgate.net
Expected Research Findings:
Proton Affinity: The PA of 1-amino-8-(difluoromethyl)naphthalene is expected to be substantially lower than that of DMAN and also lower than that of 1-aminonaphthalene. The strong inductive electron-withdrawing effect of the -CHF₂ group will decrease the electron density on the adjacent nitrogen atom, making it a weaker base.
pKa Estimation: The calculated pKa value in an aqueous medium is predicted to be significantly lower than that of simple alkylamines or even aniline (B41778). The destabilization of the resulting ammonium (B1175870) cation by the nearby electronegative -CHF₂ group would make the neutral form more favorable. DFT calculations combined with a thermodynamic cycle (e.g., the Born-Haber cycle) and a solvation model are necessary for accurate pKa prediction.
| Compound | Key Feature | Predicted pKa Trend | Rationale |
| 1,8-Bis(dimethylamino)naphthalene (DMAN) | Two interacting amino groups | Very High (~12.1) | Relief of steric strain upon protonation researchgate.net |
| 1-Aminonaphthalene | Single amino group | Moderate (~3.9) | Standard aromatic amine basicity |
| 1-Amino-8-(difluoromethyl)naphthalene | Amino group near -CHF₂ group | Low (< 3.0) | Strong inductive electron-withdrawal by -CHF₂ |
Computational chemistry allows for the detailed mapping of reaction pathways by calculating the potential energy surface. uhmreactiondynamics.org This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. The energy of the transition state relative to the reactants determines the activation energy (barrier) of a reaction, which governs its rate.
For 1-amino-8-(difluoromethyl)naphthalene, a key reaction to model would be its N-protonation by an acid (e.g., H₃O⁺). The reaction energy profile would show the energy changes as the proton approaches the nitrogen atom.
Expected Research Findings:
Protonation Pathway: The calculation would start with the reactants (the naphthalene derivative and the acid) separated, move through a transition state where the N-H bond is partially formed, and end with the protonated product.
Transition State Structure: The TS would be identified as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the N-H bond formation.
Activation Energy: The energy barrier for protonation is expected to be higher than that for a more basic amine, reflecting the lower nucleophilicity of the nitrogen atom. Conversely, the activation energy for the reverse reaction (deprotonation) would be relatively low.
Homodesmotic reactions are theoretical reaction schemes designed to cancel out computational errors and provide a reliable measure of a molecule's thermodynamic stability, particularly strain energy. In such a reaction, the number and types of all bonds are conserved on both the reactant and product sides, isolating the energy contribution from specific structural features.
To assess the stabilization or destabilization arising from the peri-interaction between the -NH₂ and -CHF₂ groups, a homodesmotic reaction could be constructed as follows:
1-Amino-8-(difluoromethyl)naphthalene + Naphthalene → 1-Aminonaphthalene + 1-(Difluoromethyl)naphthalene
Expected Research Findings:
Interaction Energy: The calculated reaction energy (ΔE_rxn) for this scheme would quantify the net energetic effect of the peri-interaction.
A positive ΔE_rxn would indicate a net destabilizing (repulsive) interaction between the two groups.
A negative ΔE_rxn would suggest a net stabilizing interaction, possibly due to a favorable intramolecular hydrogen bond (N-H···F-C).
Given the potential for hydrogen bonding and the steric clash, the result would reveal which effect is dominant.
Analysis of Aromaticity and its Perturbations (e.g., NICS Calculations)
Aromaticity is a key concept in chemistry, associated with high stability and specific magnetic properties. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. github.io It involves placing a "ghost" atom (with no electrons or nucleus) at the center of a ring and calculating the magnetic shielding at that point. A significant negative NICS value (e.g., -5 to -15 ppm) indicates aromaticity (a diatropic ring current), while a positive value indicates anti-aromaticity.
Expected Research Findings:
NICS(1)_zz Values: Calculations of NICS(1)_zz (the out-of-plane component calculated 1 Å above the ring center) would be performed for both six-membered rings of the naphthalene core.
Perturbation of Aromaticity: In unsubstituted naphthalene, both rings are equally aromatic. However, the substituents in 1-amino-8-(difluoromethyl)naphthalene will perturb this.
Ring A (substituted): The electron-donating -NH₂ group and the electron-withdrawing -CHF₂ group have opposing effects. Their combined influence would likely lead to a slight decrease in the aromaticity of the substituted ring compared to benzene (B151609) or naphthalene.
Ring B (unsubstituted): The electronic effects will transmit to the adjacent ring, likely causing a smaller perturbation of its aromaticity. Studies on substituted naphthalenes have shown that such effects are transmitted throughout the system. nih.gov
| Ring System | Typical NICS(1)_zz (ppm) | Expected NICS(1)_zz for 1-Amino-8-(difluoromethyl)naphthalene |
| Benzene | ~ -10 to -12 | N/A |
| Naphthalene (Ring A) | ~ -9 | Slightly less negative (e.g., -7 to -8) due to substituent effects |
| Naphthalene (Ring B) | ~ -9 | Slightly less negative (e.g., -8 to -9) due to transmitted effects |
Modeling of Intermolecular and Intramolecular Interactions
The structure and properties of 1-amino-8-(difluoromethyl)naphthalene are heavily influenced by non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular). These can be modeled using DFT with dispersion corrections (e.g., DFT-D3) or by analyzing the electron density using methods like the Quantum Theory of Atoms in Molecules (QTAIM).
Expected Research Findings:
Intermolecular Interactions: In a condensed phase (solid or liquid), several intermolecular forces would be at play:
π-π Stacking: The naphthalene cores of adjacent molecules would tend to stack on top of each other, a common stabilizing interaction for aromatic systems. nih.gov
Intermolecular Hydrogen Bonding: The amino group can act as a hydrogen bond donor to a fluorine atom or the nitrogen atom of a neighboring molecule.
Dipole-Dipole Interactions: The molecule is expected to have a significant ground-state dipole moment due to the donor and acceptor groups, leading to strong dipole-dipole interactions.
Hydrogen Bonding Interactions (e.g., NH···F, CF2H as a Hydrogen Bond Donor)
The unique peri-substitution pattern of 1-amino-8-(difluoromethyl)naphthalene creates a specific geometric arrangement that is ripe for significant intramolecular hydrogen bonding. Theoretical and computational studies are essential to understanding the nature and strength of these interactions.
Beyond the classic N-H···F bond, the difluoromethyl group itself is recognized as a competent, albeit unconventional, hydrogen bond donor. nih.govrsc.org The polarization of the C-H bond, caused by the two highly electronegative fluorine atoms, increases the acidity of the hydrogen, enabling it to participate in hydrogen bonding (C-F₂H···A, where A is an acceptor). researchgate.net While weaker than conventional O-H or N-H donors, the CF₂H group's ability to act as a donor has been confirmed through crystallographic, spectroscopic, and computational methods. nih.gov In the context of 1-amino-8-(difluoromethyl)naphthalene, this C-H group could participate in intermolecular hydrogen bonding within a crystal lattice or with solvent molecules, influencing its solid-state structure and solubility. The strength of the CF₂H group as a hydrogen bond donor is modulated by the electronic environment; its direct attachment to the aromatic naphthalene system is expected to enhance its hydrogen bond donating capacity. bohrium.comnih.gov
| Property | Description | Significance | Supporting Evidence |
|---|---|---|---|
| Donor Capability | The C-H bond is polarized by two adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to act as a H-bond donor. | Allows the CF₂H group to mimic hydroxyl (-OH) or thiol (-SH) groups in intermolecular interactions. nih.govresearchgate.net | Confirmed by X-ray crystallography, NMR and IR spectroscopy, and theoretical calculations. nih.gov |
| Bioisosterism | Often considered a metabolically stable bioisostere of the hydroxyl group. | Important in medicinal chemistry for improving pharmacokinetic properties while maintaining key interactions. nih.govresearchgate.net | Comparative studies with OH-containing analogues. nih.gov |
| Interaction Strength | Generally weaker than conventional donors like -OH or -NH but stronger than unactivated C-H bonds. Strength depends on the attached functional group. researchgate.netbohrium.com | Influences crystal packing, conformational preference, and protein-ligand binding. nih.gov | Spectroscopic titrations and computational energy calculations. nih.gov |
| Substituent Effects | The H-bond acidity is increased when the group is attached to electron-withdrawing systems. | Attachment to an aromatic ring, as in the title compound, enhances its donor potential. bohrium.com | Linear correlations found between H-bond acidity parameters and Hammett constants. bohrium.com |
Pi-Stacking and Other Non-Covalent Interactions Governing Crystal Packing
The solid-state architecture of 1-amino-8-(difluoromethyl)naphthalene is governed by a combination of non-covalent interactions, which are critical in determining its crystal packing. nih.govnih.gov Computational studies, including Hirshfeld surface analysis, are instrumental in dissecting and quantifying these forces. researchgate.netmdpi.com
The strong intramolecular N-H···F hydrogen bond discussed previously plays a determinative role in the supramolecular assembly. By locking the conformation of the peri-substituents, this interaction presents a relatively planar and rigid molecular surface that facilitates ordered packing. In analogous 1,8-disubstituted naphthalene derivatives, a direct consequence of such intramolecular bonding is the promotion of face-to-face π-π stacking interactions between the naphthalene rings of adjacent molecules. nsf.gov This arrangement leads to the formation of one-dimensional stacks or two-dimensional sheets, a common motif in the crystal structures of polycyclic aromatic compounds. nsf.govnih.gov
C-H···π Interactions: Where hydrogen atoms from one molecule interact with the electron-rich π-system of a neighboring naphthalene ring.
C-H···F and C-H···N Interactions: The hydrogen of the CF₂H group, or aromatic hydrogens, can interact with fluorine or nitrogen atoms on adjacent molecules, contributing to the cohesion of the structure.
Dispersion Forces (H···H contacts): Hirshfeld surface analysis of similar aromatic structures, such as other substituted naphthalenes, frequently reveals that a significant portion of the crystal packing is stabilized by a high percentage of non-directional H···H contacts. mdpi.com
Computational analysis of the crystal structure of related compounds, like N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), has shown that dispersion forces (H···H) can account for over 45% of the total interactions, highlighting their crucial role in the absence of strong, classical hydrogen bonds. mdpi.com For 1-amino-8-(difluoromethyl)naphthalene, a quantitative analysis would likely reveal a complex interplay between the directional N-H···F and C-F₂H···A bonds, the π-stacking of the aromatic cores, and the cumulative effect of weaker, less directional forces that ultimately define the three-dimensional crystalline architecture. mdpi.com
Elucidation of Substituent Effects on Electronic Reactivity and Stability
The electronic character, and therefore the reactivity and stability, of the naphthalene core in 1-amino-8-(difluoromethyl)naphthalene is significantly modulated by the combined influence of the amino (-NH₂) and difluoromethyl (-CF₂H) substituents. The effects of these groups can be deconstructed into inductive and resonance components, which are often quantified using parameters like the Hammett (σ) or Taft (σI, σR) constants. researchgate.net
The amino group at the C1 position acts as a powerful electron-donating group, primarily through resonance (a +R or +M effect). It donates its lone pair of electrons into the naphthalene π-system, increasing the electron density, particularly at the ortho and para positions. This makes the aromatic ring more susceptible to electrophilic attack and generally increases its stability.
Conversely, the difluoromethyl group at the C8 position is strongly electron-withdrawing, operating almost exclusively through a negative inductive effect (-I). nih.gov The high electronegativity of the two fluorine atoms pulls electron density away from the naphthalene ring through the sigma bond framework. Unlike a trifluoromethyl group, the CF₂H group has a negligible resonance effect. researchgate.net
The peri-positioning of a strong electron-donating group (-NH₂) and a strong inductively withdrawing group (-CF₂H) creates a pronounced "push-pull" system. This electronic polarization across the naphthalene scaffold has several key consequences:
Dipole Moment: The electronic asymmetry introduced by the substituents results in a significant molecular dipole moment, which influences solubility and intermolecular interactions.
Stability of Intermediates: The substituents would have a profound effect on the stability of any charged intermediates formed during a reaction. For instance, the -NH₂ group would stabilize an adjacent carbocation (arenium ion) through resonance, while the -CF₂H group would destabilize it inductively.
Acidity and Basicity: The electron-donating -NH₂ group increases the basicity of the amine itself (compared to aniline, due to the extended conjugation of naphthalene) and influences the acidity of the other N-H proton. The electron-withdrawing -CF₂H group enhances the acidity of the C-H proton within that group, as well as slightly decreasing the basicity of the peri-amino group through space and through the sigma frame. bohrium.com
| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Ring Electron Density |
|---|---|---|---|---|
| Amino (-NH₂) | C1 | -I (Weak) | +R (Strong) | Strongly Activating / Electron-Donating |
| Difluoromethyl (-CF₂H) | C8 | -I (Strong) | Negligible | Strongly Deactivating / Electron-Withdrawing |
Advanced Spectroscopic and Structural Characterization of 1 Amino 8 Difluoromethyl Naphthalene and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of 1-amino-8-(difluoromethyl)naphthalene, offering unparalleled insight into its molecular framework.
High-Resolution 1H, 13C, and 19F NMR for Definitive Structural Elucidation
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy are instrumental in the definitive structural elucidation of fluorinated organic molecules. nih.gov In the context of 1-amino-8-(difluoromethyl)naphthalene, ¹H NMR provides information on the chemical environment of the protons, ¹³C NMR details the carbon skeleton, and ¹⁹F NMR is particularly sensitive to the surroundings of the fluorine atoms. biophysics.orgnih.gov The chemical shifts in ¹⁹F NMR are highly responsive to local conformational and electronic environments due to the large paramagnetic term that governs the shielding of the ¹⁹F nucleus. nih.gov This sensitivity makes ¹⁹F NMR a powerful tool for studying fluorinated compounds. science.gov
For analogous compounds like 2-amino-1-naphthalenesulfonic acid, ¹H and ¹³C NMR chemical shifts have been investigated using both experimental techniques and density functional theory (DFT) calculations. nih.govspectroscopyonline.com The analysis of ¹H and ¹³C NMR spectra, often in solvents like DMSO-d₆, allows for the assignment of all proton and carbon signals. nih.gov
Table 1: Representative NMR Data for Naphthalene (B1677914) Derivatives
| Nucleus | Chemical Shift (ppm) Range | Remarks |
| ¹H | 6.5 - 8.5 | Aromatic and amine protons exhibit distinct signals. |
| ¹³C | 100 - 150 | Chemical shifts are indicative of the carbon's local electronic environment. |
| ¹⁹F | Varies significantly | Highly sensitive to changes in the local environment. |
Note: The exact chemical shifts for 1-amino-8-(difluoromethyl)naphthalene would require specific experimental data. The ranges provided are typical for similar aromatic compounds.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning NMR signals and understanding the spatial arrangement of atoms.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This is crucial for determining the three-dimensional structure and conformation. biophysics.org
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms (¹H-¹³C), aiding in the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which helps to piece together the complete molecular framework.
For complex fluorinated molecules, specialized 2D NMR experiments that involve ¹⁹F can provide a wealth of information, including ¹H-¹⁹F and ¹³C-¹⁹F correlations. nih.gov These experiments are invaluable for mapping the interactions of the fluorine atoms within the molecule.
Variable-Temperature (VT) NMR Studies for Conformational Dynamics and Exchange Processes
Variable-temperature (VT) NMR is a powerful technique used to study dynamic processes such as conformational changes and chemical exchange. ox.ac.ukox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, rapid exchange processes can lead to averaged, sharp signals. As the temperature is lowered, these processes can be slowed down or "frozen out" on the NMR timescale, leading to the appearance of distinct signals for each conformer. ox.ac.ukresearchgate.net This allows for the determination of the energy barriers associated with these dynamic processes. researchgate.net For peri-substituted naphthalenes, VT-NMR can provide insights into the rotation of substituents and the conformational flexibility of the naphthalene ring system. nih.gov
Analysis of Nuclear Spin-Spin Coupling Constants (e.g., 1H-19F couplings for H-bonding)
The analysis of nuclear spin-spin coupling constants, particularly between protons and fluorine atoms (J-coupling), provides valuable information about the molecule's geometry and bonding. nih.gov Through-space ¹H-¹⁹F coupling can be observed when a proton and a fluorine atom are in close proximity, even if they are separated by several bonds. The magnitude of this coupling is sensitive to the internuclear distance and can be a strong indicator of an intramolecular hydrogen bond between the amino group (N-H) and the difluoromethyl group (C-H...F). researchgate.net
The presence of a ¹H-¹⁹F coupling constant can be confirmed through selective ¹H{¹⁹F} decoupling experiments. The magnitude of these couplings can be quite large and is a hallmark of through-space interactions. researchgate.net Theoretical calculations, such as DFT, are often used in conjunction with experimental data to correlate the observed coupling constants with specific molecular conformations and hydrogen bond strengths. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of 1-amino-8-(difluoromethyl)naphthalene and confirming its elemental composition through high-resolution mass spectrometry (HRMS). rsc.orgrsc.org Electrospray ionization (ESI) is a common ionization technique used for such compounds. nih.gov
Beyond molecular weight determination, MS, particularly tandem mass spectrometry (MS/MS), can be used to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting fragment ions, it is possible to gain insights into the molecule's structure and the relative strengths of its chemical bonds. This information can be used to confirm the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups. researchgate.net The IR spectrum of 1-amino-8-(difluoromethyl)naphthalene would be expected to show characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the aromatic ring and the difluoromethyl group, C-F stretches of the difluoromethyl group, and various C-C and C-N stretching and bending vibrations of the naphthalene backbone. nist.govnist.gov
The position and intensity of the N-H stretching bands can be particularly informative about hydrogen bonding. In the presence of an intramolecular N-H...F hydrogen bond, the N-H stretching frequency would be expected to shift to a lower wavenumber (red-shift) compared to a similar compound without this interaction. This shift provides further evidence for the presence and strength of the hydrogen bond. researchgate.net
Table 2: Expected IR Absorption Bands for 1-Amino-8-(difluoromethyl)naphthalene
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Difluoromethyl) | Stretching | 2900 - 3000 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-F (Difluoromethyl) | Stretching | 1000 - 1100 |
Note: These are general ranges and the precise positions of the absorption bands would be determined from the experimental spectrum.
Characterization of NH Stretching Frequencies and Shifts Indicative of Hydrogen Bonding
Infrared (IR) spectroscopy is a powerful tool for investigating hydrogen bonding, as the formation of such bonds typically leads to a red shift (lower frequency) in the N-H stretching vibration. In the case of 1,8-disubstituted naphthalenes, intramolecular hydrogen bonds between the amino group and a suitable acceptor at the 8-position can be readily studied.
Studies on analogous N-(8-fluoronaphthalen-1-yl)benzamide derivatives have shown a distinct correlation between the NH stretching frequency and the electronic nature of substituents on the benzamide (B126) ring. nih.govacs.org Increasing the electron-withdrawing strength of the substituent leads to a stronger NH···F hydrogen bond, which is reflected in a high-energy shift in the IR stretching frequency. nih.gov For instance, replacing the benzamide group with a trifluoroacetamide (B147638) group results in a significant red shift of the NH stretching frequency, indicating a very strong hydrogen bond. nih.govacs.org In one study, when 8-fluoro-1-aminonaphthalene was acetylated with trifluoroacetic anhydride, the resulting product exhibited an NH stretch at 3443 cm⁻¹, a red-shift of 28 cm⁻¹ compared to a p-NO₂ derivative. acs.org
These observations are supported by theoretical calculations, which predict a linear correlation between the high-energy shift in the NH stretching frequency and the electron-withdrawing nature of the substituent. nih.govresearchgate.net The investigation of NH stretching frequencies provides a semi-quantitative measure of hydrogen bond strength, a crucial factor in understanding the conformational preferences and crystal packing of these molecules. nsf.gov
Table 1: NH Stretching Frequencies in N-(8-fluoronaphthalen-1-yl) Acetamide Derivatives
| Compound | NH Stretching Frequency (cm⁻¹) |
|---|---|
| N-(8-fluoronaphthalen-1-yl)-p-nitrobenzamide | 3471 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic properties of 1-Amino-8-(difluoromethyl)naphthalene and its analogs are of significant interest due to their potential applications in materials science and as fluorescent probes.
The absorption and fluorescence characteristics of naphthalimide derivatives are highly dependent on the nature and position of substituents on the naphthalene ring. rsc.org Generally, naphthalimides without an amino or alkylamino substituent are colorless and exhibit weak fluorescence. rsc.org However, the introduction of an amino group often results in a yellow color and strong fluorescence, with quantum yields that can be as high as 0.8. rsc.org
For instance, studies on 1,8-naphthalimide (B145957) derivatives with amino groups at various positions have shown that the position of the amino group significantly influences the photophysical properties. rsc.org While 2-amino-1,8-naphthalimide (2APNI) shows fluorescence that is largely insensitive to the environment, 3-amino (3APNI) and 4-amino (4APNI) derivatives exhibit strong solvent-dependent fluorescence. rsc.org In the solid state, these amino-naphthalimides typically show red-shifted fluorescence emission compared to their solution-state spectra. rsc.org
The photophysical properties of 1-Amino-8-(difluoromethyl)naphthalene are expected to be influenced by the strong electron-withdrawing nature of the difluoromethyl group, potentially leading to interesting absorption and emission characteristics.
Table 2: Photophysical Data for Selected Amino-Naphthalimide Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent |
|---|---|---|---|---|
| 2APNI | 360-380 | 420-445 | 0.2-0.3 | Various |
| 3APNI | 360-390 | 429 (Hexane) - 564 (Methanol) | Decreases with polarity | Various |
Data adapted from a study on amino-naphthalimides. rsc.org
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of molecules exhibiting intramolecular charge transfer (ICT). In these systems, photoexcitation leads to a redistribution of electron density from a donor to an acceptor group within the same molecule. This change in dipole moment between the ground and excited states results in differential solvation, causing a shift in the emission wavelength.
Derivatives of 1,8-naphthalimide are well-known for their solvatochromic properties. The fluorescence of 3- and 4-amino-1,8-naphthalimides, for example, is strongly dependent on solvent polarity, displaying a positive solvatofluorochromism with large Stokes shifts. rsc.org As the solvent polarity increases, the fluorescence color changes dramatically from blue to orange-yellow for 3APNI and from blue to yellow for 4APNI. rsc.org This behavior is indicative of a significant ICT character in the excited state.
The presence of an amino donor group and an electron-withdrawing difluoromethyl acceptor group in 1-Amino-8-(difluoromethyl)naphthalene suggests that this compound is also likely to exhibit pronounced solvatochromic and ICT effects. The extent of these effects can be quantified by plotting the emission frequency against a solvent polarity parameter, such as the Lippert-Mataga plot.
Electrochemical Characterization
Electrochemical methods, particularly cyclic voltammetry, are employed to determine the redox potentials and analyze the redox behavior of molecules. This information is crucial for understanding their electronic structure and potential applications in electronic devices.
Cyclic voltammetry studies on various naphthalene derivatives have provided insights into their oxidation and reduction processes. researchgate.net For instance, the electrochemical oxidation of naphthalene derivatives on a glassy carbon electrode has been investigated, and the measured peak potentials have been correlated with calculated energies of the highest occupied molecular orbitals (HOMO). researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique is invaluable for understanding the influence of intramolecular forces, such as hydrogen bonding and steric repulsion, on the molecular conformation.
For 1,8-disubstituted naphthalenes, X-ray crystallography has revealed how intramolecular hydrogen bonding can dictate the crystal packing. nih.govacs.org In N-(8-fluoronaphthalen-1-yl)benzamide derivatives, the NH···F hydrogen bond leads to a face-to-face alignment of the naphthalene rings, forming sheets held together by intermolecular interactions. nih.govnsf.gov This is in contrast to unfluorinated analogs where NH···O=C hydrogen bonding forces a different, T-shaped π-π stacking arrangement. nih.gov The crystal structure of the trifluoroacetamide derivative of 8-fluoro-1-aminonaphthalene shows that the NH proton is involved in extended hydrogen bonding interactions. nih.gov
An X-ray crystallographic study of 1-Amino-8-(difluoromethyl)naphthalene would provide precise details on the bond lengths, bond angles, and the conformation of the amino and difluoromethyl groups. It would also elucidate the nature of any intramolecular hydrogen bonding between the NH₂ protons and the fluorine atoms of the CHF₂ group, as well as the intermolecular packing in the crystal lattice.
Single Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemistry
The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays provide information that, once processed, reveals the electron density distribution within the crystal, and from this, the precise positions of the atoms can be determined.
Expected Structural Insights for 1-Amino-8-(difluoromethyl)naphthalene:
Based on studies of related 1,8-disubstituted naphthalenes, several key structural features would be of interest in the crystal structure of 1-Amino-8-(difluoromethyl)naphthalene. The substitution at the 1 and 8 positions of the naphthalene core is known to cause significant steric strain, leading to distortions from a perfectly planar naphthalene ring system. This peri-strain can influence the orientation of the amino and difluoromethyl groups.
A significant feature to investigate would be the presence of an intramolecular hydrogen bond between the amino group (-NH₂) and one of the fluorine atoms of the difluoromethyl group (-CHF₂). nsf.gov The geometry of this interaction, including the N-H···F distance and the N-H···F angle, would provide insight into the strength and nature of this bond.
Illustrative Crystallographic Data for a Hypothetical Analog:
While awaiting experimental data for 1-Amino-8-(difluoromethyl)naphthalene, we can consider a hypothetical data table for a related 1,8-disubstituted naphthalene analog to illustrate the type of information obtained from an SCXRD experiment.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.8 |
| c (Å) | 10.4 |
| α (°) | 90 |
| β (°) | 107.0 |
| γ (°) | 90 |
| Volume (ų) | 1078 |
| Z | 4 |
| R-factor | 0.045 |
This table is for illustrative purposes only and does not represent experimental data for 1-Amino-8-(difluoromethyl)naphthalene.
Analysis of Intermolecular and Intramolecular Interactions in Crystal Packing (e.g., Hirshfeld Surface Analysis)
Beyond defining the molecular structure, understanding how molecules pack in the solid state is crucial. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.netrsc.org This method maps the regions of close contact between adjacent molecules, providing a detailed picture of the forces that hold the crystal together.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). Various properties can be mapped onto this surface, with d_norm being a key one. d_norm is a normalized contact distance that highlights regions of significant intermolecular interactions. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
Expected Intermolecular Interactions for 1-Amino-8-(difluoromethyl)naphthalene:
For 1-Amino-8-(difluoromethyl)naphthalene, Hirshfeld surface analysis would likely reveal a complex network of intermolecular interactions. These would include:
N-H···F Hydrogen Bonds: In addition to the potential intramolecular hydrogen bond, intermolecular N-H···F hydrogen bonds could form between the amino group of one molecule and the difluoromethyl group of a neighboring molecule.
C-H···π Interactions: The hydrogen atoms of the naphthalene ring and the difluoromethyl group could interact with the π-system of adjacent naphthalene rings.
van der Waals Forces: Weaker, non-specific interactions would also be present throughout the crystal lattice.
Fingerprint Plots:
A complementary tool to the 3D Hirshfeld surface is the 2D fingerprint plot. This plot summarizes all the intermolecular contacts in the crystal by plotting the distance from the surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The distribution and shape of the points on this plot provide a quantitative breakdown of the types of interactions present.
Illustrative Breakdown of Intermolecular Contacts for a Hypothetical Analog:
The following table illustrates the kind of quantitative data that can be extracted from a Hirshfeld surface analysis for a related naphthalene derivative.
| Contact Type | Contribution (%) |
| H···H | 45.0 |
| C···H / H···C | 25.0 |
| F···H / H···F | 20.0 |
| N···H / H···N | 5.0 |
| C···C | 3.0 |
| Other | 2.0 |
This table is for illustrative purposes only and does not represent experimental data for 1-Amino-8-(difluoromethyl)naphthalene. nih.govnih.gov
Applications in Advanced Organic Synthesis and Materials Science
1-Amino-8-(difluoromethyl)naphthalene as a Versatile Synthetic Building Block
The dual functionality of 1-Amino-8-(difluoromethyl)naphthalene provides a platform for creating complex molecular architectures. The amino group serves as a handle for classical amine chemistry, while the difluoromethyl group modulates the electronic properties of the naphthalene (B1677914) system, influencing reactivity and conferring unique characteristics to the final products.
The 1,8-disubstituted naphthalene framework is a well-established precursor for the synthesis of fused heterocyclic systems. Specifically, the parent compound, 1,8-diaminonaphthalene, readily undergoes cyclocondensation reactions with aldehydes, ketones, and carboxylic acid derivatives to form a class of polycyclic aromatic compounds known as perimidines. materialsciencejournal.orgwikipedia.orgkashanu.ac.ir This reaction involves the formation of a new six-membered ring containing two nitrogen atoms, fused to the naphthalene core. materialsciencejournal.org
Given that 1-Amino-8-(difluoromethyl)naphthalene possesses one of the requisite amino groups, it can be utilized in similar condensation reactions. The reaction with a suitable one-carbon unit (e.g., from an aldehyde or its equivalent) would lead to the formation of a perimidine ring system, where the difluoromethyl group remains as a key substituent on the naphthalene backbone. researchgate.net This provides a direct route to novel, fluorine-containing polycyclic systems, which are of interest for their potential applications in medicinal chemistry and materials science. nih.gov
Table 1: Examples of Reagents for Perimidine Synthesis from 1,8-Diaminonaphthalene Analogues
| Reagent Class | Specific Example | Catalyst/Conditions | Reference |
|---|---|---|---|
| Aldehydes | Aromatic Aldehydes | Nano-silica sulfuric acid | materialsciencejournal.org |
| Ketones | Various Ketones | Bismuth(III) chloride (BiCl₃) | materialsciencejournal.org |
| Carboxylic Acids | Phenylacetic Acids | Microwave irradiation | researchgate.net |
This table illustrates common reaction partners for the synthesis of perimidines, a reaction pathway available to 1-Amino-8-(difluoromethyl)naphthalene.
Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at producing collections of structurally diverse small molecules from a common starting material. nih.govnih.gov This approach is fundamental to the discovery of new bioactive compounds and functional materials. A key principle of DOS is the use of complex and multifunctional building blocks that can undergo a variety of reaction pathways to generate skeletal diversity. nih.gov
1-Amino-8-(difluoromethyl)naphthalene is an ideal candidate for a DOS scaffold due to its inherent bifunctionality. The nucleophilic amino group and the electronically-modifying difluoromethyl group represent two distinct points for chemical elaboration. This allows for a divergent synthetic approach where different reagents can be used to target these sites, leading to a wide array of derivatives from a single precursor. For instance, the amino group can be acylated, alkylated, or used as a directing group, while the aromatic core, activated by the substituents, can undergo various substitution reactions. This "Swiss army knife" potential enables the rapid generation of a library of unique naphthalene-based compounds. nih.gov
Iterative cross-coupling is a sophisticated synthetic method that allows for the precise, stepwise construction of complex oligoarenes and other conjugated systems. researchgate.net A significant challenge in such strategies is preventing unwanted side reactions, such as the premature decomposition (protodeborylation) of organoboron reagents. acs.orgnih.gov
Research has shown that the naphthalene-1,8-diaminato (dan) ligand, formed from 1,8-diaminonaphthalene, can be used to create exceptionally stable arylboron compounds (Ar–B(dan)). nih.govresearchgate.net These compounds exhibit reduced Lewis acidity, making them resistant to decomposition while still being reactive in Suzuki-Miyaura cross-coupling reactions under specific catalytic conditions. acs.orgnih.gov The stability of the B(dan) group allows it to act as a "protected" reactive site, enabling other, more labile cross-coupling partners on the same molecule to react first in a sequential manner. nih.gov
The amino group of 1-Amino-8-(difluoromethyl)naphthalene can be similarly employed to form a boronate protecting group analogous to the B(dan) system. This would allow the molecule to be used as a bifunctional building block in iterative cross-coupling, where the B(dan)-like moiety remains inert during an initial coupling at another position, to be revealed for a subsequent coupling step. This approach offers a high degree of control in the synthesis of complex, well-defined aromatic structures. researchgate.net
Design and Synthesis of Naphthalene-Based Functional Materials
The electronic properties endowed by the peri-substituents make 1-Amino-8-(difluoromethyl)naphthalene a promising scaffold for functional organic materials. The interaction between the electron-donating amino group and the electron-withdrawing difluoromethyl group is central to its utility in optoelectronics.
Molecules featuring an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system are known as "push-pull" or D-π-A systems. mdpi.comnih.gov These structures often exhibit interesting photophysical properties, including solvatochromism (a change in color with solvent polarity) and fluorescence, due to an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. researchgate.netmdpi.com
In 1-Amino-8-(difluoromethyl)naphthalene, the amino group (-NH₂) acts as a potent electron donor, while the difluoromethyl group (-CHF₂) serves as a moderate electron acceptor. evitachem.comhep.com.cn This D-A arrangement across the rigid naphthalene π-system establishes it as a push-pull fluorophore. The proximity of the donor and acceptor at the 1- and 8-positions leads to unique electronic interactions and photophysical behavior. researchgate.net The resulting ICT character makes its fluorescence properties highly sensitive to the local environment, a desirable trait for chemical sensors and imaging agents. The specific optical properties, such as absorption and emission maxima, are determined by this unique D-A pair and can be further tuned through chemical modification. mdpi.com
Table 2: Donor/Acceptor Characteristics and Their Effect in Naphthalene-Based Dyes
| Naphthalene Position | Substituent | Electronic Character | Consequence for Push-Pull System | Reference |
|---|---|---|---|---|
| 1 | Amino (-NH₂) | Electron Donor (Push) | Initiates intramolecular charge transfer. | hep.com.cn |
| 8 | Difluoromethyl (-CHF₂) | Electron Acceptor (Pull) | Completes the D-A system, enabling ICT. | evitachem.com |
| 4 | Amino (-NH₂) | Electron Donor (Push) | Creates a "push-pull" nature in naphthalimides. | hep.com.cn |
The design of novel organic semiconductors is crucial for the advancement of flexible and solution-processable electronic devices like organic field-effect transistors (OFETs). frontiersin.org A key strategy in developing high-performance, particularly n-type (electron-transporting), semiconductors is the incorporation of strong electron-withdrawing groups to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org
Incorporation into Chiral Auxiliaries and Their Impact on Material Structure and Properties
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.comsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of inducing chirality. wikipedia.orgsigmaaldrich.com The design of effective chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. wikipedia.orgresearchgate.net
While there is no specific research detailing the use of 1-Amino-8-(difluoromethyl)naphthalene as a chiral auxiliary, its structure contains features that suggest potential in this area. The rigid naphthalene backbone, combined with the stereoelectronically demanding difluoromethyl group and the reactive amino group, could be leveraged to create a new class of chiral auxiliaries.
The presence of the difluoromethyl group is particularly noteworthy. Fluorine's high electronegativity can create significant electronic and steric effects, which are critical for inducing facial selectivity in chemical reactions. nih.gov In known fluorinated chiral ligands, these effects have been shown to enhance enantioselectivity in various metal-catalyzed reactions. nih.gov For instance, the introduction of trifluoromethyl groups into β-amino alcohol ligands has been shown to improve the enantiomeric excess in zinc-catalyzed alkylation reactions, an effect attributed to the aggregation properties of the fluorinated ligands. nih.gov
The amino group at the 1-position of the naphthalene ring provides a convenient handle for attaching the auxiliary to a substrate, for example, through the formation of an amide bond. nih.gov The peri-disposition of the amino and difluoromethyl groups would create a sterically congested and well-defined chiral environment around the reaction center, potentially leading to high levels of stereocontrol.
Table 1: Potential Interactions and Their Effects on Material Properties
| Interaction Type | Potential Effect on Material Structure | Potential Effect on Material Properties |
| Intermolecular Hydrogen Bonding | Ordered packing in the solid state. | Increased melting point, altered solubility. |
| Dipole-Dipole Interactions (C-F bonds) | Influence on crystal lattice formation. | Modified electronic properties, potential for liquid crystallinity. |
| π-π Stacking (Naphthalene rings) | Formation of columnar or lamellar structures. | Enhanced charge transport, altered optical properties. |
| Steric Hindrance (CHF₂ group) | Disruption of close packing, creation of free volume. | Increased solubility, modified polymer morphology. |
This table represents a hypothetical analysis based on the structural features of 1-Amino-8-(difluoromethyl)naphthalene and general principles of materials science.
The impact of such a chiral auxiliary on material structure would be significant. The rigid and planar nature of the naphthalene core, combined with the specific steric demands of the difluoromethyl group, could be used to control the three-dimensional arrangement of molecules in a crystalline lattice or a polymer matrix. This control over the supramolecular organization is a key factor in determining the bulk properties of a material, such as its mechanical strength, thermal stability, and optical and electronic characteristics.
Development of Fluorinated Scaffolds for Chemical Probe Design
Chemical probes are small molecules used to study and manipulate biological systems. mdpi.comnih.gov Fluorescent probes, in particular, are indispensable tools in cell biology and diagnostics, allowing for the visualization of specific biomolecules or cellular structures. mdpi.comdoi.org Naphthalene and its derivatives are well-known fluorophores, and their photophysical properties can be fine-tuned by the introduction of various substituents. mdpi.comnih.gov
The compound 8-anilino-1-naphthalene sulfonate (ANS) is a classic example of a fluorescent probe whose emission is highly sensitive to the polarity of its environment, making it useful for studying protein folding and conformational changes. nih.govresearchgate.net The development of novel fluorinated scaffolds is a burgeoning area of research, as the introduction of fluorine can enhance properties such as photostability, quantum yield, and resistance to metabolic degradation. bohrium.com
While the direct application of 1-Amino-8-(difluoromethyl)naphthalene as a chemical probe has not been reported, its core structure is highly promising for this purpose. The 1-amino-naphthalene moiety is a known fluorophore, and the difluoromethyl group at the 8-position would likely modulate its electronic properties and, consequently, its fluorescence characteristics. The amino group also serves as a versatile point for conjugation to other molecules, such as peptides or targeting ligands, to create highly specific probes. nih.govresearchgate.net
The design of a chemical probe based on this scaffold would involve leveraging the unique properties conferred by the difluoromethyl group. For example, the C-F bonds can engage in specific interactions with biological targets, and the lipophilicity of the fluorinated group can influence the probe's membrane permeability and cellular localization.
Table 2: Key Properties of Fluorine for Chemical Probe Design
| Property | Implication for Chemical Probes |
| High Electronegativity | Alters the electronic distribution of the naphthalene core, potentially leading to shifts in absorption and emission wavelengths. |
| Metabolic Stability | The C-F bond is strong and resistant to enzymatic cleavage, increasing the in vivo lifetime of the probe. |
| Lipophilicity | Can enhance membrane permeability, allowing the probe to enter cells and access intracellular targets. |
| Unique Interactions | The C-F bond can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to target binding affinity and selectivity. |
This table summarizes the general advantages of incorporating fluorine into the design of chemical probes.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes to 1-Amino-8-(difluoromethyl)naphthalene
A significant challenge in the broader application of 1-Amino-8-(difluoromethyl)naphthalene lies in the development of synthetic routes that are not only efficient but also environmentally benign. Future research will likely focus on green chemistry principles to minimize waste and energy consumption.
One promising avenue is the use of fluoroform (CHF3) as a direct difluoromethylating agent. rsc.org Fluoroform is an inexpensive and non-ozone-depleting byproduct of fluoropolymer manufacturing, making it a highly atom-economical source of the -CHF2 group. rsc.org The development of catalytic systems that can activate the strong C-H bond in fluoroform and direct its addition to a suitable 8-amino-naphthalene precursor would represent a major breakthrough. rsc.org
Another sustainable approach involves mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions, often in the absence of bulk solvents. rsc.org Research into the mechanochemical synthesis of 2-amino-1,4-naphthoquinones has shown that this method can be highly efficient, rapid, and scalable. rsc.org Adapting this solvent-free methodology to the synthesis of 1-Amino-8-(difluoromethyl)naphthalene could significantly reduce the environmental footprint of its production. rsc.org
| Synthetic Strategy | Key Advantages | Research Challenges |
| Direct Difluoromethylation with Fluoroform | High atom economy, use of an inexpensive reagent. rsc.org | Activation of the inert C-H bond in fluoroform, regioselectivity. rsc.org |
| Mechanochemical Synthesis | Solvent-free, rapid reaction times, scalability. rsc.org | Adapting the methodology for the specific naphthalene (B1677914) core, optimizing reaction conditions. rsc.org |
| Catalytic C-H Amination | Direct functionalization, reduced number of synthetic steps. | Development of catalysts for selective amination at the C1 position. |
Exploration of Novel Reactivity Patterns for the Difluoromethyl and Amino Moieties in Complex Transformations
The dual functionality of 1-Amino-8-(difluoromethyl)naphthalene offers a rich platform for exploring novel chemical transformations. The amino group can act as a nucleophile or a directing group, while the difluoromethyl group can participate in a variety of reactions, including radical and transition-metal-catalyzed processes.
Future research could explore the use of the amino group to direct C-H activation at other positions on the naphthalene ring, allowing for the synthesis of polysubstituted derivatives. Additionally, the difluoromethyl group's potential as a precursor to other functional groups, such as a carbonyl or a trifluoromethyl group, warrants investigation. Copper-catalyzed reactions involving difluorocarbene intermediates have shown promise for constructing complex molecules like α-aminoamides, suggesting that the difluoromethyl group in 1-Amino-8-(difluoromethyl)naphthalene could be a valuable synthetic handle. nih.govnih.govresearchgate.net
Furthermore, the development of biocatalytic methods for the transformation of this compound is a compelling direction. acs.org Enzymes, particularly those engineered through directed evolution, could offer unparalleled selectivity in modifying the amino or difluoromethyl groups, providing access to chiral derivatives with potential applications in medicinal chemistry. acs.org
Advanced Computational Modeling of Reaction Mechanisms and Excited State Dynamics for Predictive Design
Computational chemistry is poised to play a crucial role in accelerating the development of applications for 1-Amino-8-(difluoromethyl)naphthalene. Density Functional Theory (DFT) and other advanced computational methods can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
Future computational studies will likely focus on:
Modeling Reaction Pathways: Predicting the feasibility and selectivity of new reactions involving the amino and difluoromethyl groups. This can help in the rational design of catalysts and reaction conditions.
Excited State Dynamics: Understanding the photophysical properties of 1-Amino-8-(difluoromethyl)naphthalene is crucial for its potential use in optoelectronic materials. nih.govunige.ch Computational modeling can simulate the molecule's behavior upon photoexcitation, including processes like intramolecular charge transfer and fluorescence, which are influenced by the electronic nature of the substituents. nih.govrsc.org
Structure-Property Relationships: By computationally screening a virtual library of derivatives, researchers can predict how modifications to the molecular structure will affect its material properties, guiding synthetic efforts towards compounds with desired characteristics. rsc.orgresearchgate.net
| Computational Focus Area | Objective | Potential Impact |
| Reaction Mechanism Modeling | To predict reactivity and guide synthetic efforts. | More efficient and selective synthesis of derivatives. |
| Excited State Dynamics Simulation | To understand photophysical properties. nih.govunige.chrsc.org | Design of novel fluorescent probes and materials for optoelectronics. |
| Predictive Structure-Property Studies | To forecast the impact of structural changes on material properties. rsc.orgresearchgate.net | Accelerated discovery of new materials with tailored functionalities. |
Integration of 1-Amino-8-(difluoromethyl)naphthalene into Multi-Component and Catalytic Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and convergence. acs.org The bifunctional nature of 1-Amino-8-(difluoromethyl)naphthalene makes it an ideal candidate for the design of novel MCRs.
Future research in this area could involve using the amino group as one of the reactive components in well-established MCRs like the Ugi or Passerini reactions, while exploring the possibility of involving the difluoromethyl group in subsequent or concurrent transformations. nih.govnih.govresearchgate.netacs.org This could lead to the rapid generation of diverse molecular scaffolds with potential biological activity.
Furthermore, the development of catalytic reactions where 1-Amino-8-(difluoromethyl)naphthalene or its derivatives act as ligands for transition metals is a promising avenue. The proximity of the amino and difluoromethyl groups could allow for the formation of unique pincer-type ligands, which may exhibit novel catalytic activities. The synthesis of naphthalene-1,8-peri-diselenides and their catalytic activity provides a template for exploring similar catalytic systems. nih.gov
Expanding the Library of Derivatives for Comprehensive Structure-Property Relationship Studies in Material Science Contexts
The development of new materials with tailored optical and electronic properties is a major driving force in modern chemistry. Naphthalene derivatives are known for their interesting photophysical properties and have been investigated for applications in organic electronics. rsc.orgacs.org The introduction of both an amino and a difluoromethyl group onto the naphthalene core is expected to significantly modulate these properties.
A key future direction will be the systematic synthesis of a library of derivatives of 1-Amino-8-(difluoromethyl)naphthalene. By varying substituents at other positions on the naphthalene ring, researchers can fine-tune the electronic and steric properties of the molecule. These derivatives can then be subjected to comprehensive structure-property relationship (SPR) studies to understand how molecular structure influences properties such as:
Fluorescence Quantum Yield and Wavelength: Crucial for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Charge Carrier Mobility: Important for use in organic field-effect transistors (OFETs) and photovoltaic devices.
Liquid Crystal Properties: The rigid naphthalene core suggests potential for use in liquid crystal displays.
These SPR studies will be essential for unlocking the full potential of this class of compounds in material science. nih.govresearchgate.net
Q & A
Q. Methodological approach :
- Compare analogs (e.g., 1-Amino-6-(difluoromethyl)naphthalene) via in vitro enzyme inhibition assays and molecular docking simulations to map steric/electronic contributions .
How can researchers resolve contradictions in reported toxicity data for 1-Amino-8-(difluoromethyl)naphthalene?
Advanced Research Question
Discrepancies often arise from variations in:
Q. Resolution strategies :
- Meta-analysis : Apply PRISMA guidelines to systematically compare studies, controlling for variables like dose, exposure duration, and endpoint measurements.
- In silico modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity pathways and identify confounding structural factors .
What analytical techniques are most effective for characterizing 1-Amino-8-(difluoromethyl)naphthalene and its derivatives?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : NMR quantifies fluorine substituent purity and detects positional isomers.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., CHFN) and fragmentation patterns.
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric interactions in enzyme binding .
Advanced Research Question
- Enzyme inhibition : The compound competitively inhibits monoamine oxidase (MAO) by mimicking the substrate’s aromatic core, with K values in the µM range. Fluorine’s electronegativity stabilizes transition-state analogs .
- Receptor binding : Fluorinated naphthalenes exhibit enhanced van der Waals interactions with hydrophobic pockets in G-protein-coupled receptors (GPCRs), as shown via surface plasmon resonance (SPR) assays .
Q. Experimental design :
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Conduct mutagenesis studies on target proteins (e.g., MAO-B) to identify critical residues for interaction .
How can researchers design experiments to assess environmental persistence of 1-Amino-8-(difluoromethyl)naphthalene?
Advanced Research Question
- Degradation studies : Monitor hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis irradiation) over 30 days. Fluorinated compounds often show slow degradation (t > 60 days) due to C-F bond stability .
- Bioaccumulation assays : Measure logP (octanol-water partition coefficient); values >3 indicate high lipid solubility and potential bioaccumulation in aquatic organisms .
Q. Data interpretation :
- Compare with EPA guidelines for persistent organic pollutants (POPs). Use GC-MS to track metabolite formation (e.g., defluorinated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
